molecular formula C21H20FNO3 B14957007 3-ethyl-9-(2-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-9-(2-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14957007
M. Wt: 353.4 g/mol
InChI Key: WGYIZSSWAQERMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-ethyl-9-(2-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. Key structural features include:

  • Ethyl and methyl substituents: The ethyl group at position 3 and methyl at position 4 contribute to steric and electronic modulation of the core structure.

While direct data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds with fluorinated aryl or benzyl groups) offer insights into its physicochemical and synthetic behavior.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

3-ethyl-9-[(2-fluorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20FNO3/c1-3-15-13(2)16-8-9-19-17(20(16)26-21(15)24)11-23(12-25-19)10-14-6-4-5-7-18(14)22/h4-9H,3,10-12H2,1-2H3

InChI Key

WGYIZSSWAQERMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)CC4=CC=CC=C4F)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-9-(2-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Oxazine Ring: The oxazine ring is introduced via a cyclization reaction involving an amine and a carbonyl compound.

    Substitution Reactions: The ethyl, fluorobenzyl, and methyl groups are introduced through various substitution reactions, often using reagents such as alkyl halides and organometallic compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-9-(2-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-ethyl-9-(2-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-ethyl-9-(2-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chromeno-oxazine derivatives vary in substituents on the benzyl ring, aryl groups, and side chains. Key comparisons include:

Table 1: Substituent Variations and Physical Properties
Compound Name (Core Structure) Substituents Melting Point (°C) Yield (%) Key Spectral Data (1H NMR δ, ppm) Reference
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-... 4-Fluorophenyl, hydroxybutyl, trifluoromethyl 137–139 81 δ 2.98 (t, 2H, CH2), 3.77 (t, 2H, CH2)
9-(2-Methylbenzyl)-2-phenyl-... (6b) 2-Methylbenzyl, phenyl 124–128 60 δ 2.39 (s, 3H, CH3)
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-... 4-Fluorobenzyl, 4-methoxyphenyl N/A N/A N/A
9-(3-Methoxybenzyl)-4-propyl-... 3-Methoxybenzyl, propyl N/A N/A RN: 849011-55-8
Target Compound 2-Fluorobenzyl, ethyl (C3), methyl (C4) Hypothetical N/A Expected δ ~4.3 (oxazine CH2), 2.3 (CH3)

Key Observations :

  • Fluorine Substitution: Fluorine at the benzyl position (as in 4-fluorobenzyl derivatives ) enhances polarity and may reduce metabolic degradation compared to non-fluorinated analogs .
  • Alkyl Chain Effects : Ethyl and methyl groups (target compound) likely increase lipophilicity versus hydroxyalkyl substituents (e.g., 4-hydroxybutyl in ), which improve aqueous solubility.
  • Steric Effects : Bulkier substituents (e.g., trifluoromethyl ) correlate with higher melting points (154–166°C) compared to smaller groups (137–139°C).

Tautomerization and Solvent Dependence

Chromeno-oxazines exhibit tautomerism between oxazinone and chromenone forms, influenced by:

  • Substituent Electronics: Electron-withdrawing groups (e.g., fluorine) stabilize the oxazinone tautomer, while electron-donating groups (e.g., methoxy) favor chromenone forms .
  • Solvent Polarity: Polar solvents (e.g., DMSO) promote oxazinone tautomers, whereas non-polar solvents (e.g., chloroform) stabilize chromenones .

The target compound’s 2-fluorobenzyl group may bias tautomerization toward the oxazinone form, similar to 3-(4-fluorophenyl) derivatives .

Purity and Analytical Characterization

  • HPLC Purity : Ferrocenyl derivatives () achieve >99% purity via column chromatography, a benchmark for analogous compounds .
  • Spectroscopic Confirmation : 1H/13C NMR and HRMS are standard for structural validation (e.g., δ 4.3–4.9 ppm for oxazine CH2 groups ).

Q & A

Q. What are the recommended synthetic routes for preparing 3-ethyl-9-(2-fluorobenzyl)-4-methyl-chromeno-oxazin-2-one?

  • Methodological Answer : The synthesis typically involves constructing the chromeno-oxazine core via cyclocondensation of substituted coumarin derivatives with ethylenediamine analogs under acidic conditions. For example, substituents like the 2-fluorobenzyl group can be introduced via nucleophilic substitution or alkylation reactions. Reaction optimization often requires precise temperature control (70–90°C), anhydrous solvents (e.g., THF or DMF), and catalysts like p-toluenesulfonic acid. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent integration and coupling patterns. For instance, the 2-fluorobenzyl group will show distinct aromatic splitting (e.g., doublet-of-doublets for ortho-fluorine coupling) and methyl/ethyl group signals in the aliphatic region .
  • IR : Confirm the presence of carbonyl (C=O, ~1700 cm1^{-1}) and oxazine ring vibrations (C-O-C, ~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C23_{23}H23_{23}FNO3_3), with fragmentation peaks indicating loss of the fluorobenzyl moiety .

Q. What are the standard protocols for assessing purity and stability during storage?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify purity (>95%). Stability studies should include accelerated degradation under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and photostability (ICH Q1B guidelines). Monitor degradation products via LC-MS and compare with reference standards .

Advanced Research Questions

Q. How does the 2-fluorobenzyl substituent influence the compound’s bioactivity compared to other benzyl analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest fluorinated benzyl groups enhance metabolic stability and target binding via hydrophobic/electrostatic interactions. For example, in osteoporosis models, fluorinated derivatives (e.g., compound 7 in ) showed superior osteoblast differentiation and RANKL pathway inhibition compared to non-fluorinated analogs. Computational docking (e.g., AutoDock Vina) can model interactions with BMP/Smad or RANK receptors .

Q. What experimental strategies resolve contradictions in tautomerization or stereochemical outcomes during synthesis?

  • Methodological Answer : For tautomerization (e.g., keto-enol equilibria), use dynamic NMR at variable temperatures or 15N^{15}N-labeling to track proton exchange. Stereochemical ambiguities (e.g., chiral centers) require chiral HPLC or X-ray crystallography. For example, highlights tautomerization in hydroxylated isoflavones, resolved via NOESY correlations .

Q. What in vivo models are suitable for studying its osteogenic/antiosteoclastogenic effects?

  • Methodological Answer :
  • OVX-Induced Osteoporosis : Use ovariectomized mice, administering the compound (10–50 mg/kg/day, oral) for 8 weeks. Assess bone mineral density (BMD) via micro-CT and serum biomarkers (e.g., TRAP, OPG/RANKL ratio) .
  • RAW264.7 Cells : Treat RANKL-induced osteoclasts with the compound (1–10 µM) and quantify TRAP-positive multinucleated cells. Validate pathway modulation via Western blot (NF-κB, MAPK) .

Q. How can researchers optimize enantiomeric purity for chiral derivatives?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic methods (e.g., Jacobsen epoxidation). For resolution, employ preparative chiral HPLC (Chiralpak IA/IB columns) or enzymatic kinetic resolution (lipases). Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Data Analysis & Mechanistic Questions

Q. What computational tools predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., oxazine ring). Solvent effects are modeled using PCM. Software: Gaussian 16 or ORCA .

Q. How do conflicting NMR data from different batches inform reaction optimization?

  • Methodological Answer : Contradictions (e.g., unexpected coupling constants) may indicate impurities or conformational changes. Use 2D NMR (HSQC, HMBC) to reassign signals. Statistical tools like PCA (Principal Component Analysis) can cluster batch data and identify outliers .

Q. What degradation pathways dominate under physiological conditions?

  • Methodological Answer :
    Hydrolysis of the oxazine ring (pH-dependent) and oxidative defluorination are major pathways. Simulate physiological conditions (PBS buffer, 37°C) and analyze degradation products via LC-HRMS. Compare with stress-test data (e.g., ’s ofloxacin analogs) .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Fluorinated Chromeno-Oxazine Derivatives

CompoundOsteoblast Differentiation (EC50_{50}, µM)RANKL Inhibition (% at 10 µM)Reference
2-Fluorobenzyl2.1 ± 0.378 ± 5
4-Methoxybenzyl5.4 ± 1.245 ± 7
Non-substituted>1020 ± 3

Q. Table 2: Synthetic Yield Optimization

Reaction ConditionYield (%)Purity (%)Reference
THF, 80°C, 12h6692
DMF, 90°C, 8h (microwave)7795
EtOH, reflux, 24h4588

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.